molecular formula C6H14N2O B1385159 3-(Propylamino)propanamide CAS No. 185798-42-9

3-(Propylamino)propanamide

Cat. No.: B1385159
CAS No.: 185798-42-9
M. Wt: 130.19 g/mol
InChI Key: SIGUKDAUOIBDTF-UHFFFAOYSA-N
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Preparation Methods

. The general steps are as follows:

    Amidation Reaction: Propionic acid reacts with ammonium hydroxide at room temperature to form propanamide.

    Introduction of Propylamino Group: The propanamide is then reacted with propylamine under controlled conditions to yield 3-(Propylamino)propanamide.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

3-(Propylamino)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions typically yield primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides .

Scientific Research Applications

3-(Propylamino)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is utilized in biochemical assays and studies involving protein interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It serves as a precursor for the synthesis of other complex organic compounds

Mechanism of Action

The mechanism of action of 3-(Propylamino)propanamide involves its interaction with specific molecular targets, primarily through its amide and amino functional groups. These interactions can modulate various biochemical pathways, influencing protein function and cellular processes . Detailed studies on its exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

3-(Propylamino)propanamide can be compared with other similar compounds such as:

The presence of both the propylamino and amide groups in this compound makes it unique, allowing it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts.

Properties

IUPAC Name

3-(propylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-2-4-8-5-3-6(7)9/h8H,2-5H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGUKDAUOIBDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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